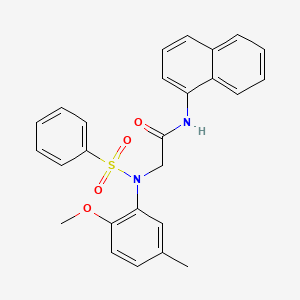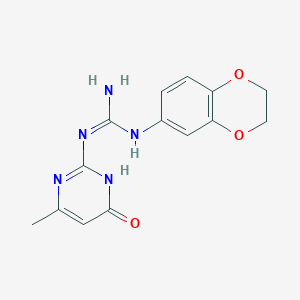![molecular formula C19H24F2N2O B6095579 2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane, commonly known as DBED, is a synthetic compound that belongs to the class of spirocyclic compounds. DBED has been the subject of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DBED is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DBED has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, DBED disrupts the DNA synthesis process and induces apoptosis in cancer cells. DBED has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
DBED has been found to have a range of biochemical and physiological effects. In vitro studies have shown that DBED inhibits the growth of cancer cells by inducing apoptosis and disrupting the DNA synthesis process. DBED has also been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing the production of inflammatory cytokines. Additionally, DBED has been shown to have antibacterial and antiviral properties, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DBED has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. DBED has also been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, the use of DBED in lab experiments is limited by its potential toxicity and lack of specificity. DBED has been shown to have cytotoxic effects on normal cells, and its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DBED. One area of interest is the development of DBED-based drugs for cancer therapy. Further studies are needed to elucidate the mechanism of action of DBED and to identify its molecular targets. Additionally, studies on the pharmacokinetics and toxicity of DBED are needed to determine its suitability as a drug candidate. Another area of interest is the potential use of DBED as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of DBED in animal models of neurodegeneration. Overall, DBED has significant potential for the development of novel therapeutics in various fields of medicine.
Méthodes De Synthèse
The synthesis of DBED involves the reaction of 2,3-difluorobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain DBED. The synthesis of DBED is relatively simple and can be carried out in a few steps, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
DBED has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties. DBED has also been found to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy. Additionally, DBED has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O/c1-2-5-17(24)23-11-9-19(14-23)8-4-10-22(13-19)12-15-6-3-7-16(20)18(15)21/h2-3,6-7H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJWHRLXEYPJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095498.png)
![7-(2,3-difluorobenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6095501.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B6095516.png)

![1-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6095527.png)
![dimethyl 5-{[3-(2-chlorophenyl)acryloyl]amino}isophthalate](/img/structure/B6095533.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)
![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6095612.png)
